molecular formula C5H5Br2NS B2803708 5-Bromo-2-(bromomethyl)-4-methylthiazole CAS No. 1379370-70-3

5-Bromo-2-(bromomethyl)-4-methylthiazole

Cat. No.: B2803708
CAS No.: 1379370-70-3
M. Wt: 270.97
InChI Key: PEPKIJGZITXLNW-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)-4-methylthiazole (CID 124706930) is a high-value, bifunctional heterocyclic building block specifically designed for advanced synthetic chemistry and pharmaceutical research applications . This compound features a thiazole core structure strategically functionalized with both a bromo substituent at the 5-position and a reactive bromomethyl group at the 2-position, creating a versatile scaffold for constructing complex molecular architectures through multiple parallel modification pathways . This reagent is particularly valuable in medicinal chemistry for the synthesis of targeted small molecule libraries, structure-activity relationship studies, and as a key intermediate in the development of potential therapeutic agents. The presence of two distinct bromine functionalities with different reactivities allows for selective cross-coupling reactions, nucleophilic substitutions, and cyclization events, enabling researchers to efficiently explore diverse chemical space from a single intermediate . The electron-rich thiazole core is a privileged structure in drug discovery, frequently appearing in compounds with demonstrated biological activity, making this building block especially useful for bio-oriented synthetic campaigns. The compound should be stored in amber glass containers under inert conditions at room temperature to maintain stability and purity. As with all specialized research chemicals, this product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult safety data sheets and implement appropriate engineering controls and personal protective equipment when handling this compound, particularly given the reactivity of alkyl bromides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(bromomethyl)-4-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPKIJGZITXLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Bromomethyl 4 Methylthiazole and Analogues

Strategic Design of Precursors for Thiazole (B1198619) Core Formation

The foundational step in the synthesis of 5-Bromo-2-(bromomethyl)-4-methylthiazole is the construction of the 4-methylthiazole (B1212942) core. The most common and versatile method for this is the Hantzsch thiazole synthesis. bepls.comresearchgate.net This reaction dictates the strategic selection of two key precursors: an α-haloketone and a thioamide.

For the target molecule, the precursors are chosen to yield a 2,4-disubstituted thiazole.

Thioamide Component : To introduce the methyl group at the C-2 position (which will later be brominated), **thioacetamide (B46855) (CH₃CSNH₂) ** is selected as the appropriate thioamide.

α-Haloketone Component : To establish the methyl group at the C-4 position, a halogenated derivative of acetone (B3395972) is required. 3-Chloro-2-butanone (B129570) (CH₃COCH(Cl)CH₃) or its bromo-analogue serves as the ideal α-haloketone.

The reaction between these two precursors provides the necessary atoms and bonding arrangement to form the desired 2,4-dimethylthiazole (B1360104) intermediate. The selection of these specific starting materials is a critical design element that directly dictates the substitution pattern of the resulting thiazole ring prior to subsequent functionalization.

Synthesis of the Thiazole Ring System within this compound

The synthesis of the thiazole ring proceeds via the Hantzsch synthesis, which is a cyclization-condensation reaction. researchgate.net The process involves the reaction of the selected α-haloketone with the thioamide.

In a typical procedure, 3-chloro-2-butanone is reacted with thioacetamide in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF). nih.gov The mechanism involves the initial nucleophilic attack of the sulfur atom from the thioacetamide onto the electrophilic carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The resulting product of this core synthesis is 2,4-dimethylthiazole . This intermediate is the direct precursor for the subsequent bromination steps.

Table 1: Hantzsch Synthesis of 2,4-Dimethylthiazole

Reactant 1 Reactant 2 Product Reaction Type
3-Chloro-2-butanone Thioacetamide 2,4-Dimethylthiazole Cyclocondensation

Regioselective Introduction of Bromine Substituents at C-5 and Bromomethyl Group at C-2

The conversion of 2,4-dimethylthiazole to this compound requires two distinct and regioselective bromination steps. The different reactivity of the aromatic C-5 proton and the protons on the C-2 methyl group allows for their sequential and selective bromination. nih.gov

Bromination at the C-5 Position : The C-5 position of the thiazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The first bromination is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in a polar solvent. The reaction selectively installs a bromine atom at the C-5 position to yield 5-Bromo-2,4-dimethylthiazole .

Bromination of the C-2 Methyl Group : The second bromination targets the methyl group at the C-2 position. This is a radical substitution reaction, often referred to as benzylic or allylic bromination. This transformation is also commonly carried out using NBS, but under conditions that promote radical formation, such as the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and a non-polar solvent like carbon tetrachloride (CCl₄), with irradiation by UV light or heat. nih.gov This step converts the C-2 methyl group into a bromomethyl group, affording the final product, This compound .

The success of the synthesis hinges on the ability to control the reaction conditions to achieve this stepwise bromination, first via electrophilic substitution on the ring and then via radical substitution on the side chain. nih.gov

Optimization of Reaction Parameters and Reaction Efficiency for this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the reaction parameters for both the Hantzsch synthesis and the subsequent bromination steps to maximize yield and purity while minimizing reaction time and side products.

Hantzsch Synthesis Optimization :

Solvent : While classic conditions use ethanol, the use of greener solvents like water, sometimes in the presence of phase-transfer catalysts or cyclodextrins, has been explored to improve efficiency and environmental impact. bepls.com

Temperature : The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions. nih.gov

Bromination Steps Optimization :

Stoichiometry : Precise control of the molar equivalents of NBS is crucial. Using approximately one equivalent of NBS for each bromination step is standard practice to avoid over-bromination.

Reaction Conditions : The key to selectivity is the separation of the two bromination steps with distinct conditions. The first electrophilic bromination is often performed at lower temperatures without a radical initiator. The second radical bromination requires a non-polar solvent and an initiator to proceed efficiently. nih.gov

Work-up and Purification : Efficient purification, typically by column chromatography, is essential after each step to isolate the desired intermediate and final product in high purity.

Table 2: Key Parameters for Synthesis Optimization

Step Parameter Condition Purpose
Thiazole Formation Solvent DMF / Ethanol Facilitate reaction between precursors
C-5 Bromination Reagent N-Bromosuccinimide (NBS) Electrophilic bromination of the ring
C-2 Methyl Bromination Reagent/Initiator NBS / AIBN or Benzoyl Peroxide Radical bromination of the methyl group
Both Brominations Temperature Controlled, stepwise heating Ensure regioselectivity and prevent side reactions

Development of Parallel and Divergent Synthetic Routes for Thiazole Analogues

The synthetic route to this compound is amenable to the creation of analogues through parallel and divergent strategies. This allows for the generation of a library of related compounds for further research.

Parallel Synthesis : This approach involves systematically varying the initial precursors in the Hantzsch synthesis.

By using different thioamides , analogues with various substituents at the C-2 position can be generated.

By using different α-haloketones , the substituents at the C-4 and C-5 positions can be modified. This strategy allows for the rapid production of a large number of distinct thiazole cores which can then undergo further functionalization.

Divergent Synthesis : This strategy utilizes a common intermediate, such as this compound itself, to generate a variety of derivatives.

The bromomethyl group at C-2 is a versatile synthetic handle. It can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities. For instance, reaction with triethyl phosphite (B83602) can produce a phosphonate (B1237965) intermediate, which can then be used in Wittig-Horner reactions to create stilbene-like analogues. nih.gov

The bromo group at C-5 can be used in cross-coupling reactions (e.g., Suzuki, Stille coupling) to introduce aryl or other carbon-based substituents.

These approaches provide a powerful platform for systematically exploring the chemical space around the core thiazole structure, enabling the development of a wide range of analogues with tailored properties.

Chemical Transformations and Reactivity Profiles of 5 Bromo 2 Bromomethyl 4 Methylthiazole

Reactivity at the C-5 Bromine Position: Nucleophilic and Metal-Mediated Processes

The bromine atom attached to the C-5 position of the thiazole (B1198619) ring exhibits reactivity characteristic of an aryl or vinyl halide. While direct nucleophilic aromatic substitution (SNAr) on the thiazole ring is possible, particularly with the presence of a good leaving group like bromine, it is generally less common than reactions at the more electron-deficient C-2 position. numberanalytics.compharmaguideline.com However, the C-5 bromine is highly susceptible to displacement through metal-mediated cross-coupling reactions.

These transformations are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this starting material. researchgate.netbeilstein-archives.org Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly effective for introducing a wide array of substituents at the C-5 position. beilstein-archives.org For instance, the Suzuki coupling allows for the introduction of aryl or vinyl groups, the Heck reaction facilitates the formation of olefinic structures, and the Sonogashira reaction enables the incorporation of alkyne moieties.

Reaction TypeCoupling PartnerCatalyst/ConditionsResulting C-5 Substituent
Suzuki CouplingAryl/Vinyl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh₃)₄), BaseAryl or Vinyl Group
Heck CouplingAlkenePd Catalyst, BaseSubstituted Alkene
Sonogashira CouplingTerminal AlkynePd/Cu Catalyst System, BaseAlkyne Group
Stille CouplingOrganostannanePd CatalystVarious Organic Groups (Alkyl, Aryl, etc.)
Buchwald-Hartwig AminationAminePd Catalyst, BaseAmino Group

Transformations Involving the Bromomethyl Group at C-2: Substitution and Derivatization Reactions

The bromomethyl group at the C-2 position is significantly more reactive towards nucleophilic substitution than the C-5 bromine. Behaving as a primary alkyl halide, it readily undergoes reactions with a wide range of nucleophiles, typically following an SN2 mechanism. wikipedia.org This high reactivity allows for the selective functionalization of the C-2 side chain while leaving the C-5 bromine intact for subsequent transformations.

A prominent example of this reactivity is its use in the Arbuzov reaction to form phosphonates. nih.gov In this process, 5-Bromo-2-(bromomethyl)-4-methylthiazole reacts with a trialkyl phosphite (B83602), such as triethyl phosphite, to yield a diethyl phosphonate (B1237965) intermediate. nih.gov This phosphonate is a key reagent in the Wittig-Horner reaction, where it can be deprotonated with a base and reacted with various aldehydes or ketones to synthesize α,β-unsaturated compounds, particularly stilbene (B7821643) analogs, with high stereoselectivity for the E-configuration. nih.gov

The versatility of the bromomethyl group extends to reactions with many other nucleophiles, enabling the introduction of diverse functional groups.

NucleophileReagent ExampleProduct Type (at C-2 side chain)
PhosphiteTriethyl phosphitePhosphonate Ester
ThiolateSodium thiophenoxideSulfide
AmineAmmonia, Primary/Secondary AminesAmine
CyanideSodium cyanideNitrile
Azide (B81097)Sodium azideAzide
CarboxylateSodium acetateEster

Electrophilic and Nucleophilic Behavior of the Thiazole Ring System in this compound

The thiazole ring possesses aromatic character due to the delocalization of its π-electrons. nih.govwikipedia.org The electronic nature of the ring is heavily influenced by the two heteroatoms, nitrogen and sulfur. Generally, the C-5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C-2 position is the most electron-deficient. pharmaguideline.comwikipedia.org

In the case of this compound, the ring is significantly deactivated towards electrophilic attack. This deactivation arises from the inherent electron-withdrawing nature of the ring nitrogen and is further compounded by the presence of two electronegative bromine atoms (one directly on the ring and one on the methyl substituent). ias.ac.inias.ac.in With the C-5 position already substituted, any further electrophilic substitution would require harsh reaction conditions and would be synthetically challenging.

Conversely, the electron-deficient nature of the ring, enhanced by the substituents, makes it more susceptible to nucleophilic attack compared to unsubstituted thiazole. The molecule presents two primary sites for nucleophilic attack: the C-5 carbon and the methylene (B1212753) carbon of the bromomethyl group. As discussed, the bromomethyl group is the more kinetically favored site for nucleophilic substitution. wikipedia.org Nucleophilic aromatic substitution (SNAr) at C-5 is also possible, requiring the displacement of the bromide leaving group. pharmaguideline.com The differential reactivity of these two sites allows for a controlled, stepwise synthesis strategy.

Mechanistic Investigations of Key Chemical Conversions of this compound

The diverse reactivity of this compound can be understood through distinct reaction mechanisms for its two functional sites.

Substitution at the Bromomethyl Group (SN2 Mechanism): Transformations at the C-2 bromomethyl group predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org This is a single, concerted step where the incoming nucleophile attacks the electrophilic methylene carbon from the backside relative to the carbon-bromine bond. Simultaneously, the C-Br bond breaks, and the bromide ion is expelled as the leaving group. This mechanism is characteristic of primary alkyl halides and explains the high reactivity of this site.

Formation of the Bromomethyl Group (Free-Radical Bromination): The synthesis of the title compound often involves the bromination of a 2,4-dimethyl-5-bromothiazole precursor. The specific bromination of the methyl group at the C-2 position is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or under light irradiation. nih.gov This reaction proceeds through a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized thiazolyl-methyl radical, which then reacts with Br₂ or NBS to form the product and propagate the chain. nih.gov

Exploration of Novel Reaction Pathways for this compound

The distinct reactivity of the two bromine atoms in this compound makes it an ideal substrate for the exploration of novel, multi-step synthetic pathways to create complex molecular architectures. The ability to perform site-selective reactions is a cornerstone of its utility.

A key strategy involves the sequential functionalization of the two positions. Typically, a nucleophilic substitution is first performed at the more reactive C-2 bromomethyl group. The resulting intermediate, which now contains a new functional group on the C-2 side chain, retains the C-5 bromine. This bromine is then available for a subsequent metal-catalyzed cross-coupling reaction. This one-pot or two-step sequence provides a powerful route to di-substituted thiazoles that would be difficult to access otherwise. An application of this strategy is the synthesis of novel thiazole-based stilbene analogs, which have been investigated as potential DNA topoisomerase IB inhibitors. nih.gov

Furthermore, this scaffold opens possibilities for intramolecular reactions. By introducing a nucleophilic moiety onto the C-2 side chain, it is possible to induce an intramolecular cyclization where the newly introduced nucleophile attacks the C-5 position, displacing the bromine and forming a fused heterocyclic system. Such pathways could lead to the discovery of novel bicyclic thiazole-based ring systems with unique chemical and biological properties. nih.govlibretexts.org

Functionalization and Derivatization Strategies Utilizing 5 Bromo 2 Bromomethyl 4 Methylthiazole

Synthesis of Diverse Thiazole-Containing Heterocycles and Scaffolds

The presence of the highly reactive bromomethyl group makes 5-Bromo-2-(bromomethyl)-4-methylthiazole an excellent electrophile for constructing larger, more elaborate heterocyclic scaffolds through nucleophilic substitution reactions. This approach is particularly effective for forging new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

The reaction of the bromomethyl group with various binucleophilic reagents is a cornerstone strategy for synthesizing fused and linked heterocyclic systems. For instance, condensation with heterocyclic amines or thiols can lead to the formation of poly-heterocyclic structures. Research on analogous α-haloketone thiazole (B1198619) derivatives has shown that reactions with compounds like 2-aminothiazole, heterocyclic thiosemicarbazones, or o-aminothiophenol can yield complex molecules containing di-, tri-, and even tetrathiazole moieties. researchgate.netnih.gov This reactivity is directly applicable to this compound, where the bromomethyl moiety serves as a key electrophilic site for building these extended π-systems.

Furthermore, intramolecular cyclization following an initial substitution reaction can produce fused ring systems. By selecting a nucleophile that contains a second reactive group, a subsequent ring-closing step can be induced, leading to rigid, bicyclic scaffolds such as thiazolo[3,2-a]pyrimidines or similar fused structures. organic-chemistry.org

The table below summarizes representative reactions for generating diverse heterocyclic structures from this compound.

Nucleophile/ReagentReaction TypeResulting Heterocyclic Scaffold
2-AminothiazoleNucleophilic SubstitutionLinked Dithiazole System
ThioureaHantzsch-type Condensation2-Aminothiazole Derivative
o-PhenylenediamineNucleophilic Substitution/CyclizationThiazole-substituted Benzimidazole
ThiosemicarbazideNucleophilic Substitution/CyclizationThiazole-substituted Thiadiazine

Preparation of Advanced Organic Intermediates and Building Blocks from this compound

Beyond the direct synthesis of bioactive scaffolds, this compound is instrumental in the preparation of advanced organic intermediates. These intermediates are stable, isolable compounds that serve as versatile building blocks for subsequent, more complex synthetic transformations.

A prominent example of this strategy is its use in the Arbuzov reaction. The bromomethyl group reacts readily with trialkyl phosphites, such as triethyl phosphite (B83602), to yield diethyl phosphonate (B1237965) esters. nih.govpleiades.online This transformation converts the electrophilic bromomethyl group into a nucleophilic Horner-Wadsworth-Emmons (HWE) reagent. The resulting phosphonate is a crucial intermediate for olefination reactions, allowing for the stereoselective formation of carbon-carbon double bonds by reacting with aldehydes or ketones. This pathway has been successfully employed in the synthesis of thiazole-based stilbene (B7821643) analogs, which are investigated for their biological activities. nih.gov

The conversion to other functional groups also yields important building blocks. For example, substitution of the bromide with an azide (B81097) group (using sodium azide) produces an azidomethylthiazole intermediate. This azide is a versatile precursor for a variety of transformations, including reduction to a primary amine or participation in Huisgen cycloaddition ("click chemistry") reactions to form triazoles. Similarly, reaction with potassium thioacetate (B1230152) followed by hydrolysis can generate the corresponding thiol, a key intermediate for synthesizing sulfur-containing heterocycles.

The following table details the synthesis of key organic intermediates from this compound.

ReagentReaction TypeIntermediate FormedApplication of Intermediate
Triethyl phosphiteArbuzov ReactionDiethyl phosphonate esterHorner-Wadsworth-Emmons olefination
Sodium azideNucleophilic SubstitutionAzidomethylthiazoleSynthesis of amines, triazoles
Potassium thioacetateNucleophilic SubstitutionThioacetate esterPreparation of thiols
TriphenylphosphineNucleophilic SubstitutionPhosphonium saltWittig reaction

Strategic Modification for Targeted Structural Diversity and Complexity

The unique electronic properties of the two bromine substituents in this compound allow for a high degree of control in synthetic planning, enabling the generation of structurally diverse and complex molecules. The key to this strategy lies in the orthogonal reactivity of the two C-Br bonds.

Bromomethyl Group (C2-CH₂Br): This group behaves like a benzylic bromide. It is highly susceptible to SN2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions. pleiades.online This reactivity allows for the straightforward introduction of a vast array of side chains and functional groups at the 2-position of the thiazole ring.

5-Bromo Group (C5-Br): This vinylic bromide is significantly less reactive towards nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Stille, Heck, and Sonogashira couplings can be optimized to selectively form new carbon-carbon or carbon-heteroatom bonds at the 5-position, leaving the bromomethyl group untouched if it has not been previously functionalized.

This differential reactivity enables a planned, stepwise functionalization. A typical strategy involves first reacting the more labile bromomethyl group with a chosen nucleophile. Following this initial modification, the more robust 5-bromo position can be subjected to a palladium-catalyzed cross-coupling reaction to introduce a second point of diversity. This two-step sequence allows for the systematic and controlled construction of complex molecular architectures with precisely defined substitution patterns, which is a critical advantage in fields like medicinal chemistry for structure-activity relationship (SAR) studies.

Integration of this compound into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The bifunctional nature of this compound makes it a suitable candidate for integration into such reaction sequences, acting as a versatile electrophilic component.

While specific literature detailing the use of this compound in MCRs is not extensive, its reactivity profile allows for its proposed inclusion in established MCR frameworks. For example, it could function as the "alkylating agent" in a domino or tandem reaction sequence. organic-chemistry.org An MCR could be designed where a nucleophile first reacts with another component, such as an aldehyde, to form an in-situ intermediate, which is then trapped by the electrophilic bromomethyl group of the thiazole.

A plausible MCR could involve the reaction of a primary amine, an aldehyde, and this compound. The amine and aldehyde would first form an imine in situ, which could then be alkylated by the bromomethylthiazole. A subsequent intramolecular cyclization or further reaction could lead to complex heterocyclic products in a single pot. This approach leverages the high reactivity of the bromomethyl group to participate in cascade sequences that rapidly build molecular complexity from simple starting materials.

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Bromomethyl 4 Methylthiazole and Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

The definitive structural analysis of 5-Bromo-2-(bromomethyl)-4-methylthiazole would rely on a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl (CH₃) group, the bromomethyl (CH₂Br) group, and potentially a singlet for the proton on the thiazole (B1198619) ring, if present. The chemical shifts of the methyl and bromomethyl protons would be influenced by the electron-withdrawing effects of the bromine atoms and the thiazole ring.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the bromomethyl carbon, and the three carbons of the thiazole ring. The carbon atoms bonded to bromine would exhibit characteristic shifts.

Mass Spectrometry (MS) would be employed to determine the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula C₅H₅Br₂NS. The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy would identify the functional groups present in the molecule. Key vibrational bands would include C-H stretching and bending frequencies for the methyl and bromomethyl groups, C=N and C=C stretching vibrations characteristic of the thiazole ring, and C-Br stretching frequencies.

A hypothetical data table summarizing expected spectroscopic data is presented below.

TechniqueExpected Data/Signals
¹H NMR Signal for -CH₃ protons, Signal for -CH₂Br protons, Signal for thiazole ring proton
¹³C NMR Signals for -CH₃, -CH₂Br, and thiazole ring carbons
HRMS Molecular ion peak corresponding to [C₅H₅Br₂NS]⁺ with characteristic isotopic pattern for two bromine atoms
IR C-H, C=N, C=C, and C-Br stretching and bending vibrations

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should this compound be synthesized as a crystalline solid, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure. This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the planarity of the thiazole ring and the orientation of the methyl and bromomethyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as halogen bonding (Br···N or Br···S interactions) or other non-covalent forces, which govern the solid-state architecture. While no specific crystallographic data for the title compound is available, studies on related brominated thiazoles have shown the prevalence of halogen bonding in their crystal structures.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

In the absence of experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful predictive tool. These calculations can provide insights into the molecule's electronic structure, stability, and reactivity.

Key parameters that would be calculated include:

Optimized Geometry: Theoretical bond lengths and angles can be predicted and would be expected to be in close agreement with experimental values from X-ray crystallography.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: The ESP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is valuable for predicting sites of reaction.

NBO Analysis: Natural Bond Orbital (NBO) analysis would quantify charge distribution on each atom, providing further detail on the electronic structure.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling can be used to explore the potential reaction pathways of this compound. For instance, the bromomethyl group is a reactive site for nucleophilic substitution reactions. Theoretical calculations can be employed to:

Map Potential Energy Surfaces: To identify transition states and intermediates for proposed reaction mechanisms.

Calculate Activation Energies: To predict the feasibility and kinetics of different reaction pathways.

Determine Reaction Thermodynamics: To ascertain the relative stability of reactants, products, and intermediates.

Such studies would be invaluable for designing synthetic routes utilizing this compound as a building block and for understanding its stability and degradation pathways.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

A powerful approach in modern chemical characterization is the synergy between experimental measurements and theoretical calculations. Once experimental data is obtained, it can be correlated with computational predictions.

NMR Chemical Shifts: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing these calculated shifts with experimental data aids in the definitive assignment of signals in the ¹H and ¹³C NMR spectra.

IR Vibrational Frequencies: The vibrational frequencies from IR spectroscopy can be computationally predicted. A comparison between the experimental and calculated spectra, often with the application of a scaling factor to the theoretical frequencies, helps in the assignment of complex vibrational modes.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule, which can be compared with experimental measurements to understand the nature of electronic transitions.

This correlative approach provides a deeper understanding of the molecule's structure and properties and validates the computational models used.

Applications As a Synthetic Precursor in Chemical Research

Utility in the Synthesis of Bioactive Compounds and Pharmacophores

The thiazole (B1198619) nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The utility of 5-Bromo-2-(bromomethyl)-4-methylthiazole lies in its capacity to serve as a template for the synthesis of novel thiazole-containing derivatives for drug discovery endeavors.

Design and Elaboration of Thiazole-Based Scaffolds for Molecular Target Exploration

The bifunctional nature of this compound allows for the systematic elaboration of thiazole-based scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of various side chains, while the bromo substituent on the thiazole ring can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties. This dual reactivity is instrumental in creating libraries of structurally diverse compounds for screening against various molecular targets.

For instance, a similar precursor, 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole, has been utilized in the synthesis of novel thiazole-based stilbene (B7821643) analogs. In this synthesis, the bromomethyl group is first converted to a phosphonate (B1237965) ester via the Arbuzov reaction, which then undergoes a Wittig-Horner reaction with an appropriate aldehyde to form the stilbene moiety. The bromo group at the 5-position can be retained or further modified, allowing for a systematic exploration of the structure-activity relationship (SAR). This approach highlights how the reactive handles on the thiazole precursor can be sequentially manipulated to achieve the desired molecular complexity.

The following table outlines the potential synthetic transformations of this compound for the generation of diverse chemical scaffolds:

Reactive SiteReaction TypePotential ReagentsResulting Functional Group/Moiety
2-(bromomethyl)Nucleophilic SubstitutionAmines, Alcohols, ThiolsAminomethyl, Alkoxymethyl, Thiomethyl derivatives
2-(bromomethyl)Arbuzov ReactionTrialkyl phosphitesDiethylphosphonomethyl group (for Wittig-Horner)
5-bromoSuzuki CouplingArylboronic acidsAryl group at the 5-position
5-bromoStille CouplingOrganostannanesAlkyl, Alkenyl, or Aryl group at the 5-position
5-bromoSonogashira CouplingTerminal alkynesAlkynyl group at the 5-position

Investigations into the Mechanism of Action of Derived Molecules at a Molecular Level

Once novel thiazole-based compounds are synthesized from precursors like this compound, understanding their mechanism of action at a molecular level is crucial for their development as therapeutic agents. This often involves a combination of biochemical assays and computational modeling.

Following the synthesis of thiazole-based stilbene analogs from a related precursor, their biological activity was evaluated as potential DNA topoisomerase IB (Top1) inhibitors. Top1 is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for anticancer drugs. The synthesized compounds were subjected to Top1-mediated relaxation assays, which revealed that several of the novel stilbene analogs exhibited significant inhibitory activity against the enzyme.

To elucidate the binding mode of these inhibitors, molecular docking studies are often performed. These computational simulations can predict the interactions between the small molecule and the amino acid residues within the active site of the target protein. For example, docking studies of a potent inhibitor with the Top1-DNA complex can reveal key hydrogen bonds and hydrophobic interactions that stabilize the binding, providing a rationale for the observed biological activity. Such insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. The structural information gained from these studies helps to refine the pharmacophore model and guide further synthetic efforts.

Contributions to Materials Science and Supramolecular Chemistry

The application of thiazole derivatives extends beyond medicinal chemistry into the realm of materials science. The unique electronic properties and rigid planar structure of the thiazole ring make it an attractive component for the design of functional organic materials.

Incorporation of Thiazole Moieties into Novel Polymeric Structures

The bifunctionality of this compound makes it a potential monomer for the synthesis of novel polymeric structures. The two reactive bromine atoms can be utilized in polymerization reactions to incorporate the thiazole moiety into the polymer backbone. For example, the bromomethyl group could be converted to a polymerizable group, such as a methacrylate, while the bromine on the ring could be used for cross-linking or post-polymerization modification.

A study on the synthesis of antibacterial polymers utilized a derivative of thiazole, 5-(2-hydroxyethyl)-4-methylthiazole, to prepare a methacrylic monomer. This monomer was then polymerized to create a polymer with thiazole side chains. Subsequent N-alkylation of the thiazole nitrogen resulted in cationic polymers with antibacterial activity. This example illustrates the potential of incorporating thiazole moieties into polymers to impart specific functionalities. This compound could similarly be used to create polymers with unique properties, where the thiazole unit contributes to the material's thermal stability, electronic properties, or biological activity.

Role in the Development of Functional Organic Materials

Functional organic materials are a class of materials that possess specific electronic, optical, or magnetic properties. The incorporation of electron-rich heterocyclic systems like thiazole can significantly influence these properties. The thiazole ring can participate in π-π stacking interactions, which are crucial for charge transport in organic semiconductors.

While direct applications of this compound in this area are not extensively documented, its structure suggests potential. The ability to introduce different substituents at the 2- and 5-positions allows for the fine-tuning of the electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions at the 5-position could modulate the HOMO and LUMO energy levels of the resulting molecule, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The development of such materials often relies on the systematic synthesis and characterization of a series of related compounds to establish structure-property relationships.

Future Research Directions and Unaddressed Challenges

Innovation in Green and Sustainable Synthetic Approaches for 5-Bromo-2-(bromomethyl)-4-methylthiazole

The traditional synthesis of this compound, like many halogenated heterocyclic compounds, often involves multi-step processes with hazardous reagents and solvents, leading to significant environmental concerns. Future research must prioritize the development of green and sustainable synthetic methodologies.

Key areas for innovation include:

Alternative Brominating Agents: The use of molecular bromine (Br₂) is highly effective but poses significant safety and environmental risks. researchgate.net A crucial area of research is the continued exploration and optimization of safer brominating agents like N-bromosuccinimide (NBS). bepls.comnih.gov Further investigation into catalytic bromination reactions that minimize waste and improve atom economy is warranted.

Green Solvents and Catalysts: The shift from conventional volatile organic solvents to greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids could drastically reduce the environmental impact of the synthesis. bepls.com The development and application of reusable, solid-supported catalysts, for instance, silica-supported tungstosilisic acid, can simplify purification processes and reduce waste streams. bepls.com

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-mediated syntheses have emerged as powerful tools in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. bepls.comfigshare.com Applying these techniques to the synthesis of this compound could offer substantial improvements in efficiency and sustainability.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and reproducibility for hazardous reactions. durham.ac.uknih.gov A modular flow microreactor setup could be designed for the multi-step synthesis of this compound, minimizing manual handling of intermediates and allowing for precise control over reaction parameters. durham.ac.uk

Green Chemistry ApproachPotential Benefit for Synthesis
Use of NBS instead of Br₂Reduced toxicity and safer handling
Water or PEG as solventDecreased environmental pollution
Microwave/Ultrasonic IrradiationFaster reaction times and lower energy use
Flow ChemistryEnhanced safety and scalability

Discovery of Unprecedented Reactivity Patterns of the Thiazole (B1198619) Core

The reactivity of the this compound molecule is largely dictated by the electrophilic carbon of the bromomethyl group and the potential for substitution at the C5-bromo position. However, the intricate electronic nature of the thiazole ring suggests that novel and currently unobserved reactivity patterns may be uncovered.

Future research should focus on:

Halogen Dance Reactions: Recent studies on other brominated bithiazoles have revealed long-range halogen dance reactions, where a bromo substituent migrates from one position to another under basic conditions. researchgate.net Investigating the potential for similar intramolecular or intermolecular bromine migrations with this compound could unveil new synthetic pathways to uniquely substituted thiazoles.

Computational Modeling: Theoretical studies using Density Functional Theory (DFT) can predict the global and local reactivity descriptors of the thiazole ring in this compound. researchgate.netnih.gov Such computational analyses can help to identify potential sites for nucleophilic or electrophilic attack that are not immediately obvious, guiding experimental efforts toward discovering unprecedented reactions.

Metal-Catalyzed Transformations: While the bromine atoms are known to participate in cross-coupling reactions, exploring novel metal-catalyzed transformations beyond standard protocols could lead to new discoveries. This includes investigating unconventional coupling partners or catalytic systems that could activate the C-Br or C-H bonds of the thiazole ring in new ways.

Reductive Dehalogenation: The observation that the bromine at the 5-position can be reduced during an Arbuzov reaction suggests a susceptibility to certain reductive conditions. nih.gov A systematic study of this reactivity could lead to selective dehalogenation methods, providing access to a wider range of 2-(bromomethyl)-4-methylthiazole derivatives.

Advancements in High-Throughput Derivatization and Library Synthesis

The utility of this compound as a scaffold for drug discovery is directly linked to the ability to rapidly generate diverse libraries of derivatives. Advancements in high-throughput synthesis and combinatorial chemistry are essential to fully exploit its potential.

Future directions in this area include:

Solid-Phase Synthesis: Adapting the chemistry of this compound for solid-phase synthesis would enable the automated and rapid production of large compound libraries. nih.gov The bromomethyl group is an ideal handle for attachment to a resin, from which a variety of nucleophiles can be introduced. Subsequent diversification could be achieved through cross-coupling reactions at the C5-bromo position.

Flow Chemistry for Library Generation: Continuous flow systems can be integrated with automated purification and analysis to streamline the production of compound libraries. researchgate.net This approach would be particularly advantageous for reactions requiring precise temperature control or the use of hazardous reagents in a contained environment.

Iridium-Catalyzed Ylide Insertion: Novel methods, such as the iridium-catalyzed insertion of sulfoxonium ylides, have shown great promise for the functional group-tolerant synthesis of thiazole libraries. acs.orgbohrium.comresearchgate.net Exploring the application of such methodologies starting from precursors related to this compound could significantly broaden the accessible chemical space.

DNA-Encoded Libraries: The synthesis of DNA-encoded libraries allows for the generation and screening of vast numbers of compounds. The reactive handles on this compound make it a suitable building block for incorporation into such libraries, enabling the rapid identification of potent and selective binders to biological targets.

High-Throughput TechniqueApplication to Derivatization
Solid-Phase SynthesisAutomated library production
Continuous Flow ChemistryRapid and safe library synthesis
Iridium-Catalyzed ReactionsAccess to diverse thiazole analogues
DNA-Encoded LibrariesGeneration of vast libraries for screening

Exploration of New Synthetic Applications Beyond Current Paradigms

While the primary application of this compound has been in medicinal chemistry as a precursor for bioactive molecules, its unique structural and electronic properties suggest potential for use in other areas of chemical science. lifechemicals.com

Promising avenues for future exploration include:

Materials Science: Brominated thiazoles are valuable building blocks for organic semiconductors. rsc.org The two reactive bromine sites on this compound could be exploited in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to synthesize novel conjugated polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netbeilstein-archives.org

Fluorescent Probes: The thiazole nucleus is a component of several fluorescent dyes. researchgate.net By strategically introducing fluorophores and auxochromes through reactions at the bromomethyl and C5-bromo positions, novel fluorescent probes could be developed for biological imaging and sensing applications.

Multicomponent Reactions: The development of novel multicomponent reactions (MCRs) that incorporate this compound as a key component would provide rapid access to complex molecular architectures. nih.gov This approach is highly valued in drug discovery for its efficiency and ability to generate structural diversity.

Catalysis: The thiazole ring can act as a ligand for transition metals. Derivatization of this compound to introduce coordinating groups could lead to the development of novel catalysts for a range of organic transformations.

Q & A

Q. (Advanced)

  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., Br⋯H contacts) using CrystalExplorer .
  • POLYMERIX : Predicts crystal packing motifs and polymorphism risks .
  • Thermogravimetric analysis (TGA) simulations : Gaussian-based methods correlate decomposition temperatures with molecular stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.